1,3,3-Trimethyl-1,2-benzothiazole 1-oxide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles were synthesized through copper(I) catalyzed azide-alkyne cycloaddition reaction . FTIR, 1H, 13C-NMR and HRMS techniques were used to examine the structure of synthesized derivatives .Molecular Structure Analysis
The molecular structure of “1,3,3-Trimethyl-1,2-benzothiazole 1-oxide;hydrochloride” was examined using techniques such as FTIR, 1H, 13C-NMR and HRMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles include copper(I) catalyzed azide-alkyne cycloaddition reaction .Scientific Research Applications
Oxidative Dimerization Applications
Convenient Preparations of 3,5-Disubstituted 1,2,4-Thiadiazoles : This study showcases the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles through the oxidative dimerization of thioamides, highlighting a method that might be applicable to the synthesis or modification of benzothiazole derivatives including "1,3,3-Trimethyl-1,2-benzothiazole 1-oxide; hydrochloride" (Takikawa et al., 1985).
Photolytic Detection and Antitumor Applications
Indirect and Direct Detection from a Putative Metabolite of a Model Anti-tumor Drug : This research presents a method for the indirect and direct detection of a nitrenium ion from a metabolite of a model anti-tumor drug, potentially applicable to studying the metabolic pathways and biological interactions of benzothiazole derivatives (Chakraborty et al., 2009).
Synthesis and Reactivity
General Reactivity of 2-Lithiobenzothiazole to Various Electrophiles : This study discusses the reactivity of 2-lithiobenzothiazole with various electrophiles, providing insights into the synthetic routes and chemical reactivity that might be relevant for the synthesis and functionalization of "1,3,3-Trimethyl-1,2-benzothiazole 1-oxide; hydrochloride" (Chikashita et al., 1988).
Corrosion Inhibition
Application of 1-Hydroxyimidazole-3-N-Oxides as Aluminium Corrosion Inhibitors : Investigates the use of hydroxyimidazole-N-oxides, including benzothiazole derivatives, as corrosion inhibitors for aluminium, suggesting potential applications in material science and engineering (Scholl & Jiménez, 1992).
Calcium Antagonistic Activity
Novel Calcium Antagonists. Synthesis and Structure-Activity Relationship Studies of Benzothiazoline Derivatives : This research explores the synthesis and activity of benzothiazoline derivatives as calcium antagonists, indicating potential pharmaceutical applications for benzothiazole compounds (Yamamoto et al., 1988).
Future Directions
properties
IUPAC Name |
1,3,3-trimethyl-1,2-benzothiazole 1-oxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS.ClH/c1-10(2)8-6-4-5-7-9(8)13(3,12)11-10;/h4-7H,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCAUUZAPJBXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2S(=N1)(=O)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethyl-1,2-benzothiazole 1-oxide;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.